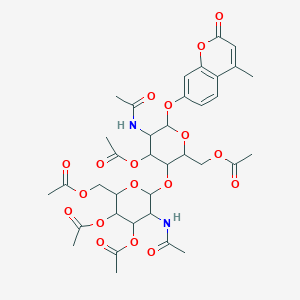
H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2: is a synthetic peptide composed of multiple amino acids This compound is a sequence of amino acids linked by peptide bonds, forming a chain that can have various biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound involves large-scale SPPS with automated synthesizers. The process is optimized for efficiency and yield, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The peptide can undergo oxidation, particularly at methionine (Met) residues, forming sulfoxides or sulfones.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Free thiols.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Chemistry:
Catalysis: Peptides can act as catalysts in various chemical reactions.
Material Science: Used in the development of novel materials with specific properties.
Biology:
Protein Engineering: Peptides are used to study protein structure and function.
Cell Signaling: Peptides can mimic or inhibit natural signaling molecules.
Medicine:
Drug Development: Peptides are explored as potential therapeutic agents for various diseases.
Diagnostics: Used in the development of diagnostic assays and imaging agents.
Industry:
Biotechnology: Peptides are used in the production of enzymes, antibodies, and other biotechnological products.
Agriculture: Peptides can be used as biopesticides or growth regulators.
Mechanism of Action
The mechanism of action of H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2 depends on its specific sequence and structure. Generally, peptides exert their effects by interacting with specific molecular targets, such as:
Receptors: Binding to cell surface receptors to initiate or inhibit signaling pathways.
Enzymes: Acting as substrates, inhibitors, or activators of enzymes.
Membranes: Integrating into cell membranes to alter their properties or function.
Comparison with Similar Compounds
- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
- H-DL-Phe-DL-Phe-DL-Leu-DL-Asp-DL-Val
Comparison:
- Uniqueness: H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2 has a unique sequence that determines its specific properties and applications. The presence of certain amino acids like methionine and phenylalanine can influence its reactivity and interaction with biological targets.
- Functional Groups: The specific arrangement of amino acids and their side chains can lead to different chemical and biological behaviors compared to similar peptides.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C52H79N13O11S |
|---|---|
Molecular Weight |
1094.3 g/mol |
IUPAC Name |
N-[5-amino-1-[2-[(1,6-diamino-1-oxohexan-2-yl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]-2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C52H79N13O11S/c1-31(2)27-38(63-46(70)34(54)23-26-77-3)47(71)58-30-44(68)59-39(28-32-13-6-4-7-14-32)49(73)64-40(29-33-15-8-5-9-16-33)50(74)61-36(19-21-42(55)66)48(72)62-37(20-22-43(56)67)52(76)65-25-12-18-41(65)51(75)60-35(45(57)69)17-10-11-24-53/h4-9,13-16,31,34-41H,10-12,17-30,53-54H2,1-3H3,(H2,55,66)(H2,56,67)(H2,57,69)(H,58,71)(H,59,68)(H,60,75)(H,61,74)(H,62,72)(H,63,70)(H,64,73) |
InChI Key |
UYNZTPCREZKCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


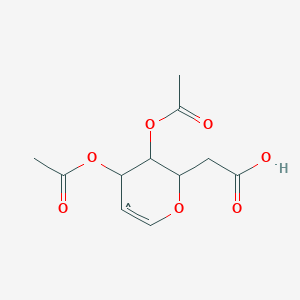
![cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]](/img/structure/B15129986.png)
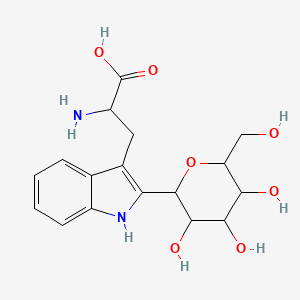
![55-Amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B15130002.png)
![tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B15130012.png)

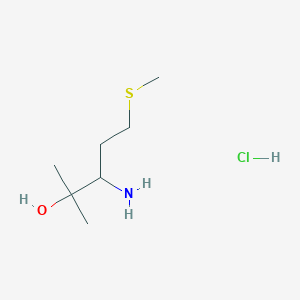
![4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B15130033.png)
![[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15130044.png)
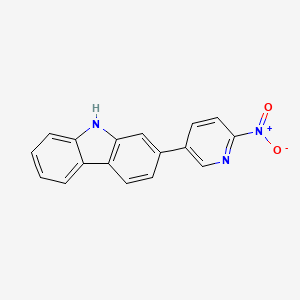
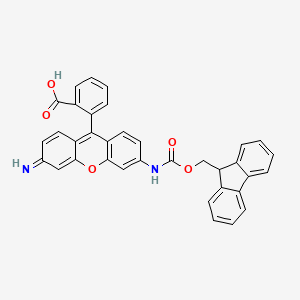
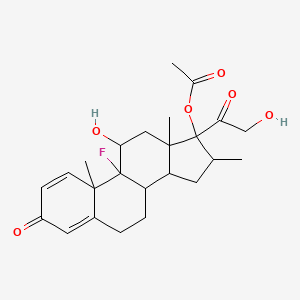
![(4,9,11,12,15-Pentaacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl) benzoate](/img/structure/B15130074.png)
